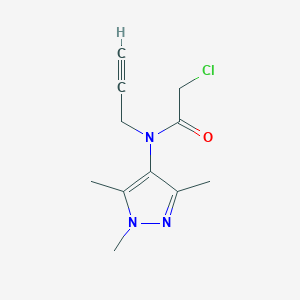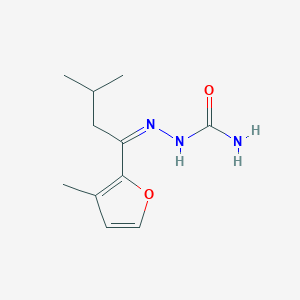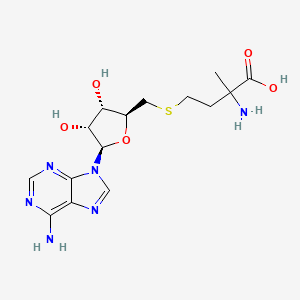
2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)-2-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)-2-methylbutanoic acid is a complex organic compound that features a purine base attached to a sugar moiety, which is further linked to an amino acid
准备方法
The synthesis of 2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)-2-methylbutanoic acid involves multiple steps:
Synthesis of the Purine Base: The purine base, 6-amino-9H-purine, is synthesized through a series of reactions starting from simpler precursors such as formamide and glycine.
Formation of the Sugar Moiety: The sugar moiety, 3,4-dihydroxytetrahydrofuran, is prepared through the reduction of a suitable precursor, such as a furan derivative.
Coupling of the Purine Base and Sugar Moiety: The purine base is then coupled with the sugar moiety through a glycosidic bond formation, typically using a Lewis acid catalyst.
Attachment of the Amino Acid: The final step involves the attachment of the amino acid, 2-amino-2-methylbutanoic acid, to the sugar-purine conjugate through a thioether linkage. This step may require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment.
化学反应分析
2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)-2-methylbutanoic acid undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine base or the sugar moiety, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of substituted derivatives.
Hydrolysis: The glycosidic bond between the purine base and the sugar moiety can be hydrolyzed under acidic or basic conditions, leading to the separation of the two components.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include sulfoxides, sulfones, reduced purine derivatives, and substituted amino acid derivatives.
科学研究应用
2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)-2-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of nucleoside analogs.
Biology: The compound is studied for its potential role in biochemical pathways, particularly those involving nucleic acids and amino acids.
Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: The compound is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)-2-methylbutanoic acid involves its interaction with molecular targets such as enzymes and nucleic acids. The purine base can intercalate into DNA or RNA, affecting their structure and function. The amino acid moiety can interact with enzymes, potentially inhibiting their activity or altering their function. The compound may also be involved in signaling pathways, modulating cellular responses.
相似化合物的比较
Similar compounds to 2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)-2-methylbutanoic acid include:
Nucleoside Analogs: Compounds such as 2’,3’-dideoxyadenosine and 2’,3’-dideoxyinosine, which are used as antiviral agents.
Amino Acid Derivatives: Compounds like S-adenosylmethionine and S-adenosylhomocysteine, which play roles in methylation reactions and other biochemical processes.
The uniqueness of this compound lies in its combined structure of a purine base, sugar moiety, and amino acid, which allows it to participate in a wide range of biochemical and chemical reactions.
属性
CAS 编号 |
61102-32-7 |
|---|---|
分子式 |
C15H22N6O5S |
分子量 |
398.4 g/mol |
IUPAC 名称 |
2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]-2-methylbutanoic acid |
InChI |
InChI=1S/C15H22N6O5S/c1-15(17,14(24)25)2-3-27-4-7-9(22)10(23)13(26-7)21-6-20-8-11(16)18-5-19-12(8)21/h5-7,9-10,13,22-23H,2-4,17H2,1H3,(H,24,25)(H2,16,18,19)/t7-,9-,10-,13-,15?/m1/s1 |
InChI 键 |
WQDADBVRHZNWSM-JTPBVDGGSA-N |
手性 SMILES |
CC(CCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)(C(=O)O)N |
规范 SMILES |
CC(CCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


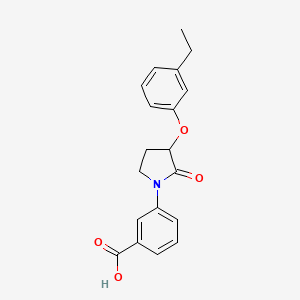
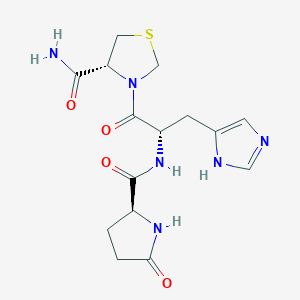
![2-[5-(Ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B15210489.png)
![2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone](/img/structure/B15210496.png)
![4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid](/img/structure/B15210503.png)
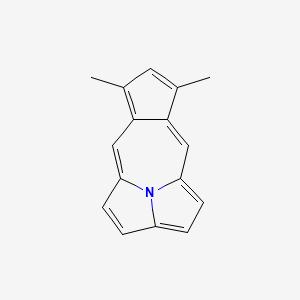

![Furan, 2-[1-(2-propenyloxy)-3-butenyl]-](/img/structure/B15210519.png)
![N,N-Dimethyl-2-{[1-(3-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B15210523.png)


